2,4-Difluoro-5-nitrobenzenethiol
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Overview
Description
2,4-Difluoro-5-nitrobenzenethiol is an organic compound with the molecular formula C6H3F2NO2S It is a derivative of benzenethiol, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a nitro group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-nitrobenzenethiol typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene. One common method is the reaction of 2,4-difluoronitrobenzene with thiol reagents under basic conditions. For example, the reaction with sodium hydrosulfide (NaHS) in a polar aprotic solvent like dimethylformamide (DMF) can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and simulated moving bed chromatography modules can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-nitrobenzenethiol can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The thiol group can be oxidized to a sulfonic acid or disulfide using oxidizing agents like hydrogen peroxide or iodine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydrosulfide (NaHS) or amines in polar aprotic solvents (e.g., DMF) under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Reduction: 2,4-Difluoro-5-aminobenzenethiol.
Oxidation: 2,4-Difluoro-5-nitrobenzenesulfonic acid or disulfides.
Scientific Research Applications
2,4-Difluoro-5-nitrobenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be a precursor for various functionalized aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique functional groups.
Medicine: Research into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-nitrobenzenethiol depends on its chemical reactivity and the functional groups present:
Nucleophilic Substitution: The electron-withdrawing nitro group and fluorine atoms make the benzene ring more susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group, which can then participate in further chemical reactions.
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides, which can interact with biological molecules or materials.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoronitrobenzene: Similar structure but lacks the thiol group, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrobenzenethiol: Lacks the fluorine atoms, resulting in different reactivity and applications.
2,4-Difluoro-5-nitrobenzonitrile: Contains a cyano group instead of a thiol group, leading to different chemical properties and uses
Uniqueness
2,4-Difluoro-5-nitrobenzenethiol is unique due to the combination of its functional groups (fluorine, nitro, and thiol), which confer distinct reactivity and potential applications in various fields. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for versatile chemical transformations and interactions.
Properties
Molecular Formula |
C6H3F2NO2S |
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Molecular Weight |
191.16 g/mol |
IUPAC Name |
2,4-difluoro-5-nitrobenzenethiol |
InChI |
InChI=1S/C6H3F2NO2S/c7-3-1-4(8)6(12)2-5(3)9(10)11/h1-2,12H |
InChI Key |
RJDMIXOPJOKXCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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